molecular formula C9H13NO3 B12082642 4-Amino-2-(dimethoxymethyl)phenol

4-Amino-2-(dimethoxymethyl)phenol

Cat. No.: B12082642
M. Wt: 183.20 g/mol
InChI Key: NJXDVPSMFNYNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(dimethoxymethyl)phenol is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 167.2050 g/mol . Specific data on its physical properties, synthesis, mechanism of action, and primary research applications are not available in public chemical databases. As a phenolic compound featuring both an amino and a protected aldehyde group (dimethoxymethyl), it may serve as a versatile chemical intermediate or building block in organic synthesis and materials science. Researchers are advised to consult specialized literature for potential applications. This product is intended for non-human research purposes only and is not approved for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-amino-2-(dimethoxymethyl)phenol

InChI

InChI=1S/C9H13NO3/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9,11H,10H2,1-2H3

InChI Key

NJXDVPSMFNYNSA-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)N)O)OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to 4-Amino-2-(dimethoxymethyl)phenol

The synthesis of the target compound, this compound, is not widely documented in publicly available literature, suggesting it is a novel or specialized compound. However, plausible synthetic pathways can be devised based on established organic chemistry principles and known reactions for analogous structures.

Direct synthesis of this compound in a single step is challenging due to the difficulty of selectively introducing both an amino group and a dimethoxymethyl group in the correct positions on the phenol (B47542) ring simultaneously. Such an approach would likely suffer from low yields and the formation of multiple isomers, making it an impractical route for targeted synthesis.

A more feasible approach involves a multi-step synthesis starting from a readily available precursor molecule. A logical precursor is 4-nitrophenol (B140041), where the nitro group acts as a precursor to the amine functionality. The synthetic strategy would involve the introduction of a formyl group at the ortho position to the hydroxyl group, followed by acetalization and finally, reduction of the nitro group.

Step 1: Ortho-Formylation of 4-Nitrophenol

The first step is the introduction of a formyl group (-CHO) at the 2-position of 4-nitrophenol. Several methods exist for the ortho-formylation of phenols, although the presence of the electron-withdrawing nitro group can affect the reaction's efficiency. wikipedia.org

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH), to generate dichlorocarbene (B158193) (:CCl₂), which is the electrophile that attacks the electron-rich phenoxide ring. wikipedia.orgrecnotes.combyjus.com While this method is classic for ortho-formylation, it can have limitations for substrates with deactivating groups. wikipedia.orgrecnotes.com The reaction proceeds via a dichloromethyl-substituted intermediate which is then hydrolyzed to the aldehyde. byjus.com

Duff Reaction : This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid). wikipedia.orgdrugfuture.com The reaction typically favors ortho-formylation for phenols. wikipedia.orgwikipedia.org The use of trifluoroacetic acid can provide milder conditions and good yields for a variety of aromatic compounds. mdma.ch

Magnesium Chloride-Triethylamine Method : A newer method involves the use of paraformaldehyde with magnesium chloride (MgCl₂) and triethylamine (B128534) (Et₃N) in a solvent like acetonitrile (B52724). mdma.ch This method has shown high ortho-selectivity for many phenols. orgsyn.org However, the reaction with 4-nitrophenol has been reported to give only modest yields of the desired 2-hydroxy-5-nitrobenzaldehyde. mdma.ch

The product of this step is 2-hydroxy-5-nitrobenzaldehyde.

Step 2: Acetal (B89532) Formation

The resulting aldehyde, 2-hydroxy-5-nitrobenzaldehyde, is then converted to its dimethyl acetal. This is a standard protection reaction where the aldehyde reacts with two equivalents of methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or toluenesulfonic acid) to form the dimethoxymethyl group. libretexts.orglibretexts.orgkhanacademy.org The reaction is reversible, so water is typically removed to drive the equilibrium towards the acetal product. libretexts.org This step yields 2-(dimethoxymethyl)-4-nitrophenol.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group on 2-(dimethoxymethyl)-4-nitrophenol to an amino group. This is a common and high-yielding transformation. Standard methods include:

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com This method is generally clean and efficient.

Metal-Acid Reduction : Using metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

This final step yields the target compound, this compound.

Table 1: Proposed Multi-step Synthesis of this compound

Step Starting Material Key Reagents Intermediate/Product Reaction Type
1 4-Nitrophenol CHCl₃, NaOH (Reimer-Tiemann) or HMTA, Acid (Duff) 2-Hydroxy-5-nitrobenzaldehyde Electrophilic Aromatic Substitution (Formylation)
2 2-Hydroxy-5-nitrobenzaldehyde Methanol, Acid Catalyst 2-(Dimethoxymethyl)-4-nitrophenol Acetal Formation
3 2-(Dimethoxymethyl)-4-nitrophenol H₂, Pd/C or Sn, HCl This compound Nitro Group Reduction

Preparation of Structurally Related Dimethoxymethyl-Containing Phenols and Aminophenols

The synthesis of various substituted phenols and aminophenols provides a basis for understanding the chemistry applicable to this compound. For instance, the synthesis of 2,4-dimethoxy-6-methyl-3-isopropylphenol highlights the possibility of having multiple ether linkages on a phenol ring. ontosight.ai The nitration of substituted phenols, such as the synthesis of 2,6-dimethyl-4-nitrophenol (B181267) from 2,6-dimethylphenol, is a well-established method for introducing a nitro group that can subsequently be reduced to an amine. chemicalbook.com

A relevant example is the synthesis of 2-methoxymethyl-1,4-benzenediamine, which starts from 2-hydroxymethyl-4-nitrophenol. The synthesis involves methylation of the hydroxylmethyl group, followed by amination and subsequent reduction of the nitro group, demonstrating a sequence of functional group interconversions on a similar scaffold. google.com

Strategies for Selective Functionalization in Aminophenol Scaffolds

Aminophenols contain two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Selective functionalization of one group in the presence of the other is a key challenge in their chemistry. umich.edu

Selective O-Alkylation : To achieve selective alkylation of the hydroxyl group, the amino group can be temporarily protected. One strategy involves the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. The resulting imine protects the amino group, allowing the hydroxyl group to be alkylated using an alkyl halide. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated aminophenol. umich.edu

Selective N-Alkylation : Conversely, selective N-alkylation can be achieved through reductive amination. The aminophenol is reacted with an aldehyde or ketone to form an imine (or a related intermediate), which is then reduced in situ, typically with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This one-pot reaction provides the N-alkylated aminophenol in good yields. umich.edu

These strategies for selective functionalization are crucial for the synthesis of more complex derivatives of aminophenols and could be applied to this compound for further chemical modifications.

Chemical Reactivity and Transformation Pathways

Reactions of the Aromatic Amino Group

The primary aromatic amine at the C-4 position is a key center of reactivity, acting as a potent nucleophile and a strong activating group on the benzene (B151609) ring.

The benzene ring of 4-Amino-2-(dimethoxymethyl)phenol is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups. wikipedia.orglibretexts.org These substituents increase the electron density of the aromatic π-system, making the ring more nucleophilic. wikipedia.org

Both the amino and hydroxyl groups are classified as activating, ortho, para-directing groups. wikipedia.orglibretexts.orglkouniv.ac.in This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule:

The amino group at C-4 directs to the C-3 and C-5 positions (ortho) and the C-1 position (para, which is already substituted).

The hydroxyl group at C-1 directs to the C-2 and C-6 positions (ortho) and the C-4 position (para, also substituted).

The dimethoxymethyl group at C-2 is generally considered a weak ortho, para-director.

The nucleophilic nature of the primary amino group allows for a variety of derivatization reactions, which are fundamental in synthesizing new analogues. nih.govnih.gov These transformations can modify the molecule's chemical properties.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amides. For instance, acetylation of aniline (B41778) derivatives with acetic anhydride produces the corresponding acetanilide. libretexts.org This conversion is often used to reduce the high reactivity of the amino group and protect it during other reactions. libretexts.org

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, commonly known as Schiff bases. researchgate.net This reaction typically occurs in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. ekb.eg

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt. These salts are versatile intermediates for introducing a wide range of substituents onto the aromatic ring. lkouniv.ac.iniloencyclopaedia.org

Table 1: Key Derivatization Reactions of the Aromatic Amino Group
Reaction TypeReagent(s)Product ClassSignificance
AcylationAcyl Halides, Anhydrides (e.g., (CH₃CO)₂O)Amides (e.g., Acetanilide)Protection of the amino group, modulation of reactivity. libretexts.org
Schiff Base FormationAldehydes, KetonesImines (Schiff Bases)Formation of C=N bonds for synthesis of various derivatives. researchgate.net
DiazotizationNaNO₂, HCl (aq)Diazonium SaltsVersatile intermediates for introducing various functional groups. lkouniv.ac.iniloencyclopaedia.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another site of significant chemical activity, participating in oxidation reactions and serving as a point for functionalization through its oxygen atom.

Phenols, and particularly aminophenols, are susceptible to oxidation. libretexts.org The presence of multiple electron-donating groups on the aromatic ring of this compound facilitates this process. Oxidation can lead to the formation of highly reactive species such as quinones or quinone imines. libretexts.org For example, the electrochemical oxidation of 4-aminophenol (B1666318) analogues typically proceeds via a two-electron, two-proton process to form a p-quinone imine intermediate.

The mechanism of phenol (B47542) oxidation can be complex and is dependent on the oxidant and reaction conditions. Studies on the oxidation of various phenol derivatives by metal-oxo complexes have indicated that the reaction often involves a proton-coupled electron transfer (PCET) mechanism. nih.gov This pathway is distinct from a direct hydrogen atom transfer (HAT) mechanism. nih.gov In enzymatic systems, the oxidation of related compounds like 4-(methoxymethyl)phenol can proceed through the formation of a p-quinone methide intermediate. nih.gov

The hydroxyl group can be derivatized to form ethers and esters, significantly altering the compound's polarity and hydrogen-bonding capabilities. nih.gov

Etherification: The formation of ethers from phenols can be achieved through reactions like the Williamson ether synthesis. This method involves deprotonating the phenol with a base to form the more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

Esterification: Phenolic esters can be synthesized by reacting the phenol with acyl chlorides or acid anhydrides, often in the presence of a base. nih.gov This functionalization is a common strategy to modify the properties of natural phenolic compounds. nih.gov

Table 2: Key Functionalization Reactions of the Phenolic Hydroxyl Group
Reaction TypeReagent(s)Product ClassSignificance
Etherification (Williamson)Base (e.g., NaOH), Alkyl Halide (R-X)Phenolic Ethers (Ar-O-R)Alters polarity and hydrogen bonding capacity.
EsterificationAcyl Halides (RCOCl), Anhydrides ((RCO)₂O)Phenolic Esters (Ar-O-COR)Modulates the chemical and biological properties of the parent phenol. nih.gov

Transformations of the Dimethoxymethyl Moiety

The dimethoxymethyl group, [-CH(OCH3)2], is a dimethyl acetal (B89532) of a formyl group (aldehyde). Acetals are primarily known as protecting groups for aldehydes because they are stable under neutral and basic conditions but are readily hydrolyzed under acidic conditions.

The principal transformation of this moiety is its hydrolysis back to the corresponding aldehyde. This reaction is a deprotection step that regenerates the formyl group at the C-2 position, yielding 4-amino-2-formylphenol. The reaction is typically carried out by treatment with aqueous acid (e.g., HCl, H2SO4). The mechanism involves protonation of one of the methoxy (B1213986) oxygens, followed by the loss of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then breaks down to form the aldehyde and a second molecule of methanol. This transformation is crucial for unmasking the aldehyde functionality for further reactions, such as oxidation, reduction, or condensation.

Table of Mentioned Chemical Compounds

Table 3: List of Chemical Compounds
Compound NameRole/Mention
This compoundSubject of the article
4-AminophenolRelated compound for reactivity comparison
AnilineParent compound for aromatic amines
PhenolParent compound for phenols
Acetic anhydrideReagent for acylation
AcetanilideProduct of acylation
Nitrous acidReagent for diazotization
4-(Methoxymethyl)phenolRelated compound for oxidation mechanism study
4-Amino-2-formylphenolProduct of dimethoxymethyl group hydrolysis
MethanolByproduct of acetal hydrolysis

Mechanistic Investigations of Key Transformations

The acid-catalyzed hydrolysis of acetals can proceed through two primary mechanisms: the A-1 and A-2 mechanisms. osti.gov The A-1 mechanism involves a rapid, reversible protonation of the acetal followed by a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxonium ion. osti.govacs.org This is the generally accepted mechanism for the hydrolysis of most simple acetals. masterorganicchemistry.comacs.org The formation of this oxonium ion intermediate is considered the rate-determining step. researchgate.net

The A-2 mechanism, in contrast, involves a slow, rate-determining bimolecular attack of a water molecule on the protonated acetal. osti.gov This pathway is characterized by a more ordered transition state. The distinction between these mechanisms can be made by studying the activation parameters, particularly the entropy of activation (ΔS‡). The A-1 mechanism is typically associated with a positive or small negative ΔS‡, while the A-2 mechanism exhibits a large negative ΔS‡. osti.gov For the hydrolysis of benzaldehyde dimethyl acetal, the evidence points towards an A-1 mechanism. acs.org

Computational studies on acetal hydrolysis have further elucidated the role of water molecules in the reaction pathway. Water molecules can act as nucleophiles, participate in proton transfer relays, and stabilize transition states through hydrogen bonding. ic.ac.uk Models incorporating multiple water molecules have shown a significant lowering of the activation barrier for hydrolysis. ic.ac.uk

The hydrolysis of this compound is expected to follow the A-1 mechanism, similar to other substituted benzaldehyde acetals. The electron-donating amino and hydroxyl groups on the aromatic ring would be expected to stabilize the positive charge on the benzylic carbon of the oxonium ion intermediate, thus influencing the rate of the reaction.

Kinetic studies on the hydrolysis of substituted benzaldehyde acetals have demonstrated a significant influence of the electronic properties of the substituents on the reaction rate. Electron-donating groups generally accelerate the hydrolysis by stabilizing the developing positive charge in the transition state leading to the oxonium ion. nih.gov Conversely, electron-withdrawing groups retard the reaction. nih.gov

A Hammett plot for the hydrolysis of benzylidene acetals shows a ρ value of approximately -4.06, indicating a strong sensitivity to substituent effects and the development of a significant positive charge in the transition state, consistent with an SN1-like process. nih.gov While specific rate constants for this compound are not available, data for related compounds can provide an estimate of its reactivity. The presence of the strong electron-donating amino group at the para position is expected to significantly increase the rate of hydrolysis compared to unsubstituted benzaldehyde dimethyl acetal. The ortho-hydroxyl group may also participate in intramolecular catalysis or stabilization, further influencing the rate.

Table 2: Relative Hydrolysis Rates of Substituted Benzylidene Acetals at pH 5 nih.gov

Substituent on Phenyl RingRelative Rate (k/k0)Half-life (t1/2)
4-CF3~0.0112.3 hours
H (unsubstituted)14 minutes (under TFA)
4-OCH3~3270 hours
2,4-(OCH3)2~3208 hours
2,4,6-(OCH3)3~18,2221.8 hours

Note: k0 is the rate constant for the unsubstituted benzylidene acetal. The half-life for the unsubstituted compound was measured under stronger acidic conditions (TFA) due to its slow hydrolysis at pH 5.

The temperature dependency of the hydrolysis rate constant for benzaldehyde dimethyl acetal has been determined, allowing for the calculation of activation parameters. epa.gov

Table 3: Activation Parameters for the Hydrolysis of Benzaldehyde Dimethyl Acetal epa.gov

ParameterValue
Activation Energy (Ea)40.9 kJ·mol-1
Pre-exponential Factor (A)1.1 x 109 L2·(g-dry resin)-1·mol-1·min-1

Note: Data is for the reaction catalyzed by Amberlite IR-120 in dioxane.

These kinetic data for analogous systems provide a framework for understanding and predicting the reactivity of this compound in hydrolysis and related transformations.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-Amino-2-(dimethoxymethyl)phenol is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at position 3 (adjacent to the dimethoxymethyl group) would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, coupled to the protons at positions 3 and 6. The proton at position 6 would be a doublet, coupled to the proton at position 5.

The dimethoxymethyl group would exhibit two characteristic signals: a singlet for the six equivalent methoxy (B1213986) protons (-OCH₃) and a singlet for the acetal (B89532) proton (-CH(OCH₃)₂). The protons of the primary amine (-NH₂) and the phenolic hydroxyl (-OH) group would each produce a broad singlet; their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (H-3, H-5, H-6) 6.5 - 7.0 m (multiplet)
Acetal H (-CH (OCH₃)₂) ~5.4 s (singlet)
Phenolic OH Variable (e.g., 4.0-8.0) br s (broad singlet)
Amine NH₂ Variable (e.g., 3.0-5.0) br s (broad singlet)
Methoxy H (-OCH₃) ~3.3 s (singlet)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected. The six aromatic carbons would have chemical shifts in the typical range of 115-150 ppm. The carbon atoms attached to the oxygen (C-1) and nitrogen (C-4) would be significantly influenced by these heteroatoms. The dimethoxymethyl group would contribute two signals: one for the acetal carbon at approximately 100-110 ppm and another for the two equivalent methoxy carbons around 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH) 140 - 150
C-4 (C-NH₂) 135 - 145
C-2, C-3, C-5, C-6 115 - 130
Acetal Carbon (-C H(OCH₃)₂) 100 - 110
Methoxy Carbons (-OC H₃) 50 - 60

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their relative positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the acetal and methoxy carbons based on their correlation with the respective proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range (two- or three-bond) ¹H-¹³C correlations, which is critical for piecing together the molecular fragments. columbia.edu Key correlations would include those between the methoxy protons and the acetal carbon, and between the acetal proton and the aromatic carbons (C-1, C-2, and C-3). These correlations are instrumental in confirming the attachment and position of the dimethoxymethyl substituent on the phenol (B47542) ring. science.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The presence of the phenolic -OH group is indicated by a broad absorption band in the region of 3500-3300 cm⁻¹. libretexts.org The primary amine (-NH₂) group typically shows two sharp to medium bands in the 3400-3300 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups are found just below 3000 cm⁻¹.

Characteristic C=C stretching vibrations of the aromatic ring are observed in the 1600-1500 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the phenol and the acetal are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Phenolic O-H Stretch, broad 3500 - 3300
Amine N-H Stretch 3400 - 3300 (two bands)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1500
Phenolic C-O Stretch ~1230
Acetal C-O Stretch 1150 - 1050

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 153.18.

The fragmentation pattern offers further structural clues. Phenols are known to exhibit a strong molecular ion peak. libretexts.org Common fragmentation pathways for this molecule would likely involve the dimethoxymethyl group. A primary fragmentation could be the loss of a methoxy radical (•OCH₃), resulting in a significant fragment ion at m/z 122. Subsequent loss of formaldehyde (B43269) (CH₂O) from this ion could lead to a fragment at m/z 92. Another possible fragmentation is the cleavage of the bond between the aromatic ring and the acetal carbon, leading to ions corresponding to the substituted ring and the side chain.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the most definitive structural information. This technique would determine the precise three-dimensional coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. ijirset.com

The analysis would confirm the planarity of the benzene ring and the geometry of the substituents. Furthermore, it would reveal the solid-state packing arrangement and identify any intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl and amino groups, which are crucial for stabilizing the crystal structure. nih.govnih.gov While specific crystallographic data for this compound is not publicly available, the methodology remains the gold standard for unambiguous solid-state structural elucidation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.gov Methods like B3LYP with various basis sets (e.g., 6-311G+(d,p)) are commonly used to optimize molecular geometries and compute vibrational frequencies and other parameters for phenolic compounds. nih.gov Such calculations form the basis for a deeper understanding of molecular behavior.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

In theoretical studies of various phenolic and aniline (B41778) derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity. For instance, the calculated energy gap for p-nitroaniline is 3.8907 eV, while for p-isopropylaniline it is 5.2968 eV, indicating that p-nitroaniline is the more reactive of the two. thaiscience.info For the compound (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, the HOMO and LUMO energies were calculated to be -6.0042 eV and -2.0673 eV, respectively, resulting in an energy gap of 3.9370 eV. researchgate.net These values are instrumental in understanding charge transfer within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
(E)-4-methoxy-2-[(p-tolylimino)methyl]phenol -6.0042 -2.0673 3.9370 researchgate.net
p-Nitroaniline 3.8907 thaiscience.info
p-Isopropylaniline 5.2968 thaiscience.info
p-Aminoaniline 4.6019 thaiscience.info

Note: Data presented is for structurally related compounds to infer properties for 4-Amino-2-(dimethoxymethyl)phenol.

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Conformational analysis involves calculating the energies of different spatial orientations (conformers) to identify the global minimum on the potential energy surface. For complex molecules with rotatable bonds, like the dimethoxymethyl group in this compound, this analysis is vital to find the most energetically favorable conformation. Studies on similar molecules often use DFT methods to calculate optimized bond lengths and angles, which can then be compared with experimental X-ray diffraction data where available. bsu.byresearchgate.net The stability of a molecule is also related to its HOMO-LUMO energy gap; a larger gap generally implies greater stability. thaiscience.info

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental spectra for structural validation. Theoretical vibrational frequencies can be calculated using DFT and are often scaled to correct for anharmonicity and achieve better agreement with experimental Fourier-transform infrared (FTIR) and Raman spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), including maximum absorption wavelengths (λmax) and oscillator strengths, which relate to the probability of an electronic transition. nih.govmaterialsciencejournal.org

Reaction Mechanism Studies using Computational Approaches

Computational chemistry provides powerful insights into the pathways of chemical reactions. By modeling the active site of an enzyme or the interaction of reactants, researchers can map out the entire reaction mechanism, including transition states and intermediates. rsc.org For a molecule like this compound, computational studies could be designed to investigate its potential reactions, such as oxidation of the phenol (B47542) group or reactions involving the amino group. DFT calculations can determine the activation energies for different proposed steps, helping to identify the most likely reaction pathway. rsc.org For example, in the study of dihydropyrimidinase, a quantum mechanical cluster approach based on DFT was used to elucidate the catalytic mechanism of the enzyme. rsc.org

Prediction of Chemical Reactivity and Stability Profiles

Beyond the HOMO-LUMO gap, a suite of global reactivity descriptors can be derived from the orbital energies to create a detailed reactivity and stability profile. These descriptors, conceptualized within DFT, include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. nih.gov

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. thaiscience.infonih.gov

These parameters help predict how a molecule will behave in a chemical reaction. A high electrophilicity index, for instance, suggests the molecule is a good electrophile. nih.gov

Table 2: Calculated Chemical Reactivity Descriptors for an Analogous Schiff Base

Parameter Value Unit Source
Chemical Hardness (η) 0.04 eV nih.gov
Chemical Potential (μ) -0.22 eV nih.gov
Electrophilicity Index (ω) 0.58 eV nih.gov

Note: Data from benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related compound, illustrates the application of these descriptors.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The phenolic hydroxyl group and the amino group in this compound are capable of forming strong hydrogen bonds, which significantly influence its physical properties and interactions with other molecules. Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify these interactions. NBO analysis examines the interactions between filled and vacant orbitals, providing a measure of their stabilization energy (E(2)), which gives clear evidence for hyperconjugation and hydrogen bonding. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack, highlighting the sites for potential intermolecular interactions. researchgate.net The aromatic ring also allows for potential π-π stacking interactions with other aromatic systems.

Applications in Advanced Organic and Material Synthesis

Utilization as a Versatile Building Block in Complex Chemical Synthesis

While specific research detailing the extensive use of 4-Amino-2-(dimethoxymethyl)phenol as a building block is not widely documented in publicly available literature, the inherent reactivity of its functional groups suggests its significant potential in this capacity. The amino and hydroxyl groups on the aromatic ring are classical sites for a variety of chemical transformations.

The amino group provides a nucleophilic center, readily participating in reactions such as acylation, alkylation, and diazotization. This allows for the introduction of a wide array of substituents and the formation of diverse chemical linkages. The phenolic hydroxyl group can undergo etherification and esterification, offering another avenue for molecular elaboration. The dimethoxymethyl group, a protected form of a formyl group, can be deprotected under specific conditions to yield a reactive aldehyde, further expanding its synthetic utility. This latent functionality allows for its participation in reactions like Wittig olefination, reductive amination, and the formation of Schiff bases, crucial steps in the assembly of intricate molecular frameworks.

Precursor for Elaborate Organic Molecular Architectures

The strategic placement of the amino, hydroxyl, and protected formyl groups makes this compound an ideal precursor for the synthesis of elaborate organic molecular architectures. The sequential or chemo-selective manipulation of these functional groups can lead to the construction of complex heterocyclic systems and polyfunctional aromatic compounds.

For instance, the amino and hydroxyl groups can be utilized in condensation reactions to form oxazine (B8389632) or oxazole (B20620) rings, which are prevalent motifs in biologically active molecules and functional materials. The subsequent deprotection of the dimethoxymethyl group to an aldehyde would then offer a handle for further molecular extension or for the introduction of specific functionalities, leading to the creation of sophisticated, multi-component molecular systems.

Role in the Synthesis of Dyes and Pigments

The application of aminophenol derivatives in the synthesis of coloration agents is a well-established field. While direct evidence for the use of this compound in commercial dye production is limited, its structural similarity to known dye precursors, such as 4-amino-2-aminomethyl-phenol, strongly suggests its potential in this area. google.com The latter is utilized as a developer substance in oxidative hair dye compositions, where it reacts with a coupling agent in the presence of an oxidizing agent to form the final dye molecule. google.com

The amino group of this compound can be diazotized and then coupled with various aromatic compounds (couplers) to produce a wide range of azo dyes. The final color of the dye would be dependent on the electronic nature of the substituents on both the diazonium salt derived from this compound and the coupling component. The presence of the hydroxyl and dimethoxymethyl groups could also influence the solubility, lightfastness, and binding properties of the resulting dyes. Furthermore, related aminophenol compounds are known to be used as intermediates in the synthesis of dyes and pigments for materials like polymers. ontosight.ai

Contributions to Novel Synthetic Methodologies

The development of novel synthetic methodologies often relies on the availability of versatile and uniquely functionalized building blocks. While there is no extensive body of research highlighting the specific contribution of this compound to new synthetic methods, its structure lends itself to potential applications in this domain.

The presence of both a nucleophilic amino group and a protected aldehyde offers opportunities for the development of novel multicomponent reactions. Such reactions, where three or more reactants combine in a single step to form a complex product, are highly sought after for their efficiency and atom economy. The orthogonal reactivity of the functional groups in this compound could be exploited to design new tandem or cascade reaction sequences, enabling the rapid construction of complex molecular scaffolds from simple precursors.

Derivatives and Analogues: Synthesis and Chemical Research

Synthesis and Characterization of Substituted Aminophenol Analogues

The synthesis of substituted aminophenol analogues often begins with the versatile 4-aminophenol (B1666318) scaffold. A common synthetic route involves the condensation reaction between a 4-aminophenol derivative and various aldehydes or ketones to form Schiff bases. researchgate.netnih.gov For instance, a general procedure involves dissolving the aminophenol and an appropriate aldehyde in a solvent like absolute ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst. The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC). nih.gov The resulting Schiff base precipitates are then filtered, dried, and can be recrystallized from ethanol. nih.gov

A key analogue, 4-Amino-2-[(diethylamino)methyl]phenol, is typically synthesized via condensation reactions. One method involves reacting 4-diethylamino salicylaldehyde (B1680747) with an amine in a solvent such as ethanol or methanol (B129727) under reflux conditions. Another approach starts with the nitration of phenol (B47542) to 4-nitrophenol (B140041), followed by the reduction of the nitro group to an amino group. The resulting 4-aminophenol is then reacted with diethylamine (B46881) and formaldehyde (B43269) to introduce the diethylaminomethyl group at the ortho position to the hydroxyl group. evitachem.com

Characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Fourier Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the presence of key functional groups. For example, in the starting 4-aminophenol, characteristic stretching bands for the phenolic O–H and the N–H groups appear around 3338 cm⁻¹ and 3282 cm⁻¹, respectively. Upon formation of a Schiff base (an imine), the appearance of a new C=N stretching band is a key indicator of a successful reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure. ¹H-NMR provides information on the chemical environment of protons, while ¹³C-NMR helps in determining the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS) : This is used to confirm the molecular weight of the synthesized compounds. researchgate.net

Elemental Analysis : This provides the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated theoretical values to ascertain purity. nih.gov

A study on the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate, a complex of a related benzamide (B126) derivative, utilized infrared spectra, NMR, elemental analysis, and mass spectrometry to confirm the formation of the ion-associate complex. mdpi.com

Functionalization and Modification Strategies for 4-Amino-2-(dimethoxymethyl)phenol

The this compound molecule possesses several reactive sites that can be targeted for functionalization and modification. The primary sites are the amino group (-NH₂), the phenolic hydroxyl group (-OH), and the aromatic ring itself.

Modification of the Amino Group: The primary amino group is a key site for modifications, most commonly through the formation of Schiff bases or amides.

Schiff Base Formation : The reaction of the amino group with a wide variety of aldehydes and ketones is a straightforward method to introduce diverse substituents. nih.govrsc.org This condensation reaction typically occurs in a solvent like ethanol, sometimes catalyzed by a few drops of acetic acid. nih.gov The resulting imine (C=N) bond is a versatile functional group in itself and can be further reduced to a secondary amine. researchgate.net

Amide Formation : The amino group can react with acyl chlorides or carboxylic acids to form amide linkages. This strategy is employed in the synthesis of various biologically active molecules, including potential androgen receptor antagonists. scilit.com

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can also be a target for functionalization, although it is less reactive than the amino group.

Oxidation : The phenolic group can be oxidized to form quinone derivatives using various oxidizing agents. evitachem.com

Alkylation/Acylation : The hydroxyl group can undergo substitution reactions like alkylation or acylation to form ethers or esters, respectively.

Substitution on the Aromatic Ring: While the existing substituents direct the position of further reactions, electrophilic aromatic substitution can introduce additional functional groups onto the benzene (B151609) ring, further modifying the compound's properties.

These functionalization strategies allow for the creation of a large library of derivatives from the parent this compound scaffold, enabling systematic studies of their chemical and biological properties.

Structure-Reactivity Relationships within Derivative Series

The systematic modification of the 4-aminophenol scaffold allows for the investigation of structure-reactivity and structure-activity relationships (SAR). By changing substituents on the aromatic ring or on the functional groups, researchers can tune the molecule's properties, such as its ability to inhibit enzymes. nih.govnih.govmdpi.com

A notable example is a series of 2-aminophenol (B121084) derivatives investigated as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. google.com The inhibitory activity was found to be highly dependent on the nature and position of the substituent at the 4-position of the 2-aminophenol ring.

Compound (Substituent at 4-position of 2-aminophenol)IC₅₀ (µM) for 5-Lipoxygenase Inhibition
-S-Ph0.31
-S-Ph(4-Me)0.20
-S-Ph(4-Cl)0.30
-S-Ph(4-OH)0.46
-S-Ph(4-t-Bu)0.32
-SO-Ph11
-C≡C-Ph0.69
2-Benzothiazolyl0.23

Data sourced from patent EP0083204A2. google.com

Analysis of the data reveals several key SAR insights:

Effect of the Linker : A phenylthio (-S-Ph) linker at the 4-position generally leads to potent inhibition, with IC₅₀ values in the sub-micromolar range. In contrast, oxidizing the sulfur to a sulfinyl group (-SO-Ph) dramatically reduces activity (IC₅₀ = 11 µM), indicating the importance of the thioether linkage.

Substitution on the Phenyl Ring : Small substituents on the 4-position of the terminal phenyl ring, such as methyl (-Me) or chloro (-Cl), are well-tolerated and can even enhance potency (IC₅₀ = 0.20 µM for the 4-methylphenylthio derivative).

Alternative Linkers and Ring Systems : A phenylethynyl linker (-C≡C-Ph) also confers good activity (IC₅₀ = 0.69 µM). Replacing the phenylthio group with a heterocyclic ring system, such as 2-benzothiazolyl, also results in a highly potent inhibitor (IC₅₀ = 0.23 µM).

These studies demonstrate that minor structural modifications can lead to significant changes in reactivity and biological activity, providing a rational basis for the design of more potent and selective compounds.

Exploration of Novel Ring Systems Derived from the Compound

The reactive functional groups on the this compound scaffold serve as handles for constructing novel heterocyclic ring systems. Such cyclization reactions can dramatically alter the molecule's shape, polarity, and biological properties. youtube.comyoutube.comlibretexts.org

One prominent example is the synthesis of oxazole (B20620) rings. nih.gov The general strategy involves the reaction of an aminophenol-related precursor with other reagents to build the five-membered oxazole ring. A study reported the synthesis of 2-amino-4-(p-substituted phenyl)-oxazoles by reacting p-substituted 2-bromoacetophenones with urea (B33335) in dimethylformamide (DMF), a reaction that can be facilitated by microwave irradiation. researchgate.net This method transforms the aminophenol motif into a new heterocyclic system.

The resulting 2-amino-4-aryloxazole derivatives were evaluated for antiprotozoal activity, revealing that the nature of the substituent on the phenyl ring significantly influenced their potency. researchgate.net

Compound (Substituent on Phenyl Ring)IC₅₀ (µM) vs. G. lambliaIC₅₀ (µM) vs. T. vaginalis
-H18.7323.41
-CH₃22.9628.70
-OCH₃25.7532.19
-O-Benzoyl1.172.92
-Br2.101.89
-F16.8421.05
-NO₂3.904.87

Data sourced from Quijano-Quiñones et al. (2015). researchgate.net

The data shows that incorporating bulky and electron-withdrawing groups, such as a benzoyloxy or a bromo substituent, leads to the most potent compounds against both protozoa. researchgate.net

Other cyclization strategies can lead to different heterocyclic systems. For example, the oxidation of p-aminophenols can initiate a formal radical cyclization to form benzo-fused nitrogen heterocycles. nih.gov Similarly, intramolecular reactions can lead to the formation of various other ring systems, such as 1,3,4-oxadiazoles, by reacting appropriate precursors with reagents like thiosemicarbazide (B42300) and subsequently acylating and cyclizing the intermediates. nih.gov The exploration of these synthetic pathways opens avenues to novel chemical entities with unique three-dimensional structures and potentially new biological activities.

Analytical Methodologies and Sensing Applications

Development of Spectrophotometric Assays Involving Phenolic Structures

Spectrophotometric methods offer a rapid and cost-effective approach for the quantification of phenolic compounds. These assays are typically based on chemical reactions that produce a colored product, the absorbance of which is proportional to the analyte concentration. Given the structure of 4-Amino-2-(dimethoxymethyl)phenol, several derivatization reactions could be employed for its determination.

One common approach involves oxidative coupling reactions. For instance, 4-aminoantipyrine (B1666024) (4-AAP) reacts with phenolic compounds in the presence of an oxidizing agent, such as potassium ferricyanide, to form a colored dye. This method has been successfully applied to the determination of various aminophenol isomers. mdpi.com Another well-established method is the use of Folin-Ciocalteu reagent, which, although not entirely specific, is widely used for the determination of total phenolic content. researchgate.net

Derivatization using 1,2-Naphthoquinone-4-sulphonate (NQS) in a basic medium is another viable strategy. This reagent reacts with aminophenols to form intensely colored products with distinct absorption maxima, allowing for their quantification. ufrrj.brresearchgate.net The reaction of the primary amino group of this compound with NQS would likely yield a stable, colored complex suitable for spectrophotometric measurement.

A summary of potential spectrophotometric methods applicable to aminophenol isomers, and by extension to this compound, is presented in Table 1.

ReagentPrincipleWavelength (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
1,2-Naphthoquinone-4-sulphonate (NQS)Reaction with amino group480-5350.08 - 185166 - 7673
9-Chloroacridine (9-CA)Interaction with amines4360.2 - 125930 - 7670
4-Aminoantipyrine (4-AAP)Oxidative coupling440-4801 - 248632 - 9330

Table 1: Performance Characteristics of Spectrophotometric Methods for Aminophenol Isomers mdpi.comufrrj.brnih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation and quantification of individual components in complex mixtures. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-phase HPLC is the most common approach for separating aminophenol isomers and related compounds. A C18 or a mixed-mode column, such as Primesep 100, can be used. ufrrj.brnih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.govnih.gov Detection is often achieved using a UV detector, with wavelengths around 275 nm being suitable for phenolic compounds. ufrrj.brnih.gov For enhanced sensitivity and selectivity, amperometric detection can also be employed, which is highly sensitive to the electroactive phenol (B47542) and amine groups. nih.gov

Gas chromatography (GC) can also be utilized, although it generally requires a derivatization step to increase the volatility and thermal stability of phenolic compounds. mdpi.comnih.gov Silylation, using reagents like bistrimethylsilyltrifluoroacetamide (BSTFA), is a common derivatization technique for converting polar -OH and -NH2 groups into more volatile silyl (B83357) ethers and amines. iieta.org Following derivatization, the compounds can be readily analyzed by GC coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. mdpi.comnih.gov

Capillary electrophoresis (CE) offers another high-resolution separation technique. Capillary zone electrophoresis (CZE) has been successfully used to separate acetaminophen (B1664979) and its primary degradation product, p-aminophenol, indicating its potential for analyzing related compounds. researchgate.net

A summary of typical chromatographic conditions for the analysis of aminophenols is provided in Table 2.

TechniqueColumnMobile Phase/Carrier GasDetectionAnalyte
HPLCPrimesep 100 (mixed-mode)Acetonitrile/Water with H₂SO₄ or Ammonium Formate bufferUV (275 nm)4-Aminophenol (B1666318)
HPLCLuna C18 (reversed-phase)Methanol/LiCl solution (pH 4.0)Amperometric4-Aminophenol
GC-MSCapillary ColumnHeliumMass Spectrometry (after derivatization)Phenolic Compounds
CEFused-silica capillaryBorate buffer (pH 9.5)UVAcetaminophen and p-aminophenol

Table 2: Exemplary Chromatographic Conditions for Aminophenol Analysis ufrrj.brnih.govnih.govresearchgate.net

Electrochemical Detection Techniques for Related Compounds

Electrochemical methods provide a highly sensitive and selective platform for the analysis of electroactive species like this compound. The phenolic hydroxyl and aromatic amine groups are both susceptible to oxidation, making them ideal targets for techniques such as voltammetry.

Cyclic voltammetry (CV) can be used to study the redox behavior of aminophenols. researchgate.netustc.edu.cn The oxidation of p-aminophenol, for example, is a well-characterized process that can be monitored at various electrode surfaces. ustc.edu.cn For quantitative analysis, differential pulse voltammetry (DPV) is often preferred due to its higher sensitivity and better resolution. ufrrj.brnih.gov

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Materials like carbon nanotubes, graphene, and conductive polymers have been used to increase the electrode's active surface area and catalytic activity towards the oxidation of phenols and aminophenols. nih.govmdpi.com For instance, a laser-induced graphene electrode modified with multi-walled carbon nanotubes and polyaniline has shown a very low detection limit for 4-aminophenol. nih.gov Similarly, electrodes modified with a composite of Nafion and multi-walled carbon nanotubes have been developed for the detection of p-aminophenol in water. mdpi.com

The choice of working electrode, supporting electrolyte pH, and voltammetric technique are crucial parameters that need to be optimized for a specific analyte.

A summary of various electrochemical sensors and their performance for the detection of related aminophenols is presented in Table 3.

Electrode ModificationTechniqueAnalyteLinear Range (µM)Detection Limit (µM)
Laser Induced Graphene/MWCNT-PANISWV4-Aminophenol0.1 - 550.006
Nafion/MWCNTs-CuCVp-Aminophenol0.2 - 1.60.09
Fe₃O₄@Polypyrrole/GCDPV2-Amino-4-methylphenol0.05 - 0.450.0165
Poly(pyrocatechol violet)/CNTDPVGallic Acid0.75 - 1000.12
Fe-NC/Ti₃C₂ QDsDPVp-Aminophenol0.5 - 1500.06

Table 3: Performance of Electrochemical Sensors for Phenolic and Aminophenolic Compounds mdpi.comnih.govmdpi.comtandfonline.comnih.gov

Future Research Directions and Emerging Areas

Exploration of Uncharted Chemical Reactivity and Catalysis

The inherent reactivity of 4-Amino-2-(dimethoxymethyl)phenol, stemming from its amino and phenolic hydroxyl groups, presents a fertile ground for discovering new chemical reactions. The amino group can act as a nucleophile, while the phenolic hydroxyl group can undergo substitution reactions like alkylation and acylation. Furthermore, the entire molecule can be subject to oxidation to form quinones or reduction to modify the amino group further.

A key area for future investigation lies in its potential catalytic activity. While research into the direct catalytic use of this specific compound is still nascent, related aminophenol derivatives have shown promise. For instance, the structural motif is present in molecules that can act as reactivators of acetylcholinesterase inhibited by organophosphates. Exploring the ability of this compound and its derivatives to catalyze various organic transformations could unveil novel and efficient catalytic systems. This could involve its use as a ligand for metal catalysts or as an organocatalyst itself. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group could facilitate unique catalytic cycles.

Development of Sustainable and Green Synthetic Pathways

The development of environmentally friendly methods for the synthesis of this compound is a critical area of future research. Current synthetic routes often involve steps like bromination and catalytic hydrogenation, which may utilize hazardous reagents and require careful handling. Future efforts should focus on "green chemistry" approaches to minimize waste and energy consumption.

One promising avenue is the exploration of biocatalytic routes. Enzymes, such as laccases, have been used to synthesize aminophenols from phenols and ammonia, offering a potentially greener alternative to traditional chemical methods. Additionally, photocatalytic reduction methods, which use light energy to drive chemical reactions, could provide a sustainable pathway for the reduction step in the synthesis. Research into the use of greener solvents, such as water or supercritical fluids, and the development of one-pot synthesis procedures that reduce the need for intermediate isolation steps would significantly enhance the sustainability of its production.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties and reactivity of molecules like this compound. DFT calculations can provide insights into the molecule's electronic structure, bond dissociation energies, and potential reaction pathways. nih.gov This predictive capability can guide experimental work, saving time and resources.

Future computational studies could focus on:

Predicting Reactivity: Modeling the transition states of potential reactions to understand the kinetics and thermodynamics of uncharted chemical transformations.

Materials Design: Simulating how this compound could be incorporated into larger molecular structures or polymers to design new materials with specific electronic, optical, or mechanical properties. For example, its antioxidant potential, suggested by the presence of a phenolic hydroxyl group, could be computationally evaluated and optimized through structural modification. nih.gov

Solvent Effects: Explicitly modeling the influence of different solvents on the compound's conformation and reactivity to optimize reaction conditions. researchgate.net

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new applications for this compound.

Integration into Multi-component Reaction Systems and Flow Chemistry

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. clockss.org The bifunctional nature of this compound, with its nucleophilic amino group and reactive phenolic ring, makes it an ideal candidate for use in MCRs. It can potentially act as a 1,3-binucleophilic reagent, leading to the rapid assembly of complex heterocyclic structures. clockss.org Future research should explore the development of novel MCRs that utilize this compound as a key building block.

Furthermore, the integration of the synthesis and reactions of this compound into continuous flow chemistry systems presents another exciting frontier. mdpi.com Flow chemistry allows for precise control over reaction parameters, enhanced safety, and easier scalability. mdpi.com Developing continuous flow processes for its synthesis and subsequent transformations would be a significant step towards more efficient and automated chemical manufacturing. This approach could be particularly beneficial for reactions that are difficult to control in traditional batch reactors.

Q & A

Basic: What are the primary synthetic routes for 4-Amino-2-(dimethoxymethyl)phenol, and how do their yields compare?

The synthesis of this compound typically involves multi-step organic reactions. Key routes include:

  • Cyclization : Starting from phenol derivatives and amino acids, this method achieves moderate yields (~75%) but requires precise temperature control to avoid side reactions .
  • Condensation : Using methoxybenzaldehyde as a precursor, this route yields ~80% under acidic catalysis but may require purification via recrystallization .
  • Substitution : Isoindoline derivatives react with dimethoxymethyl groups in polar solvents (e.g., DMF), yielding ~70% but necessitating chromatographic purification .

Methodological Tip : Optimize solvent choice (e.g., acetonitrile for higher solubility) and reaction time (monitored via TLC) to minimize byproducts.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.8 ppm).
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O–H/N–H stretch) and ~1250 cm⁻¹ (C–O–C stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 211.12) and fragmentation patterns .

Advanced Application : Use X-ray crystallography (e.g., ORTEP-III software ) for 3D structural analysis, resolving bond angles and stereoelectronic effects.

Advanced: How can conflicting yield data from different synthetic routes be systematically analyzed?

Contradictions in yield often arise from:

  • Reagent Purity : Impurities in starting materials (e.g., methoxybenzaldehyde) reduce efficiency. Validate via GC-MS .
  • Catalyst Activity : Pd-based catalysts (e.g., Pd(dppf)Cl₂) in cross-coupling reactions require inert atmospheres to prevent deactivation .
  • Workup Conditions : Suboptimal pH during extraction (e.g., using NaHCO₃ vs. HCl) may precipitate intermediates prematurely .

Resolution Strategy : Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent polarity) and identify dominant factors.

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Pharmacological studies employ:

  • Enzyme Reactivation Assays : Test acetylcholinesterase inhibition reversal (similar to organophosphate antidotes in ) using Ellman’s method .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria, with MIC values determined via broth microdilution .
  • Computational Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Data Interpretation : Normalize activity data against positive controls (e.g., ascorbic acid for antioxidant assays) to minimize batch variability.

Advanced: How can reaction conditions be optimized to enhance the yield of this compound?

Optimization strategies include:

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. THF) for improved intermediate stability .
  • Catalyst Loading : Test Pd(dppf)Cl₂ concentrations (0.5–2 mol%) in cross-coupling steps to balance cost and efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >75% .

Validation : Use DOE (Design of Experiments) software (e.g., JMP) to model interactions between variables and predict optimal conditions.

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Note : Conduct a hazard operability (HAZOP) study for large-scale reactions to mitigate explosion risks from exothermic steps.

Advanced: How does the electronic structure of this compound influence its reactivity?

  • Electron-Donating Groups : The dimethoxymethyl group increases electron density on the aromatic ring, enhancing electrophilic substitution at the para position .
  • Resonance Effects : The amino group stabilizes intermediates in oxidation reactions (e.g., quinone formation) via conjugation .
  • Steric Hindrance : Substituents at the 2-position may slow nucleophilic attacks, requiring harsher conditions for substitutions .

Experimental Validation : Perform Hammett studies to correlate substituent effects with reaction rates.

Basic: What are the key applications of this compound in material science?

  • Fluorescent Probes : Functionalize with boron-dipyrromethene (BODIPY) for pH-sensitive imaging agents .
  • Polymer Additives : Incorporate into epoxy resins to enhance thermal stability (TGA analysis recommended) .

Methodological Insight : Use solvothermal synthesis for covalent organic frameworks (COFs) to exploit its planar geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.